molecular formula C19H19N3O7S B11664250 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate

Katalognummer: B11664250
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: CCSHNYUJTFIWJJ-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions including nitration, sulfonation, and amination to introduce the nitrophenyl and sulfanyl groups. The final step involves the formation of the carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and sulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The methoxy group can also influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL METHYL CARBONATE is unique due to the presence of both nitrophenyl and sulfanyl groups, which provide distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.

Eigenschaften

Molekularformel

C19H19N3O7S

Molekulargewicht

433.4 g/mol

IUPAC-Name

[2-methoxy-4-[(E)-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] methyl carbonate

InChI

InChI=1S/C19H19N3O7S/c1-27-17-9-14(5-8-16(17)29-19(24)28-2)10-20-21-18(23)12-30-11-13-3-6-15(7-4-13)22(25)26/h3-10H,11-12H2,1-2H3,(H,21,23)/b20-10+

InChI-Schlüssel

CCSHNYUJTFIWJJ-KEBDBYFISA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.